Stearidonic acid

概要

説明

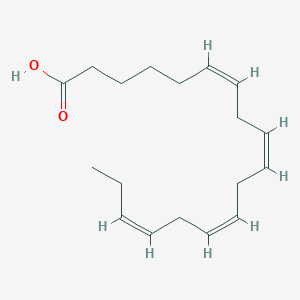

ステアリドン酸、別名(6Z,9Z,12Z,15Z)-オクタデカ-6,9,12,15-テトラエン酸は、オメガ3脂肪酸です。α-リノレン酸から、2つの水素原子を除去する酵素であるデルタ6デサチュラーゼによって生合成されます。 ステアリドン酸はエイコサペンタエン酸の前駆体であり、ヘンプ、ブラックカラント、トウモロコシグロンウェル、およびエキウム・プランタギネウムなどの様々な植物油に含まれています .

準備方法

合成ルートと反応条件: ステアリドン酸は、植物由来の油から合成することができます。1つの方法は、デルタ6デサチュラーゼを用いたα-リノレン酸からステアリドン酸への酵素的変換です。別の方法では、エキウム油からステアリドン酸を濃縮するために、カンジダ・ルゴサのリパーゼを使用します。 このプロセスには、高純度を達成するために、酵素的エステル化の2段階と、それに続く分取用高速液体クロマトグラフィーが含まれます .

工業生産方法: ステアリドン酸の工業生産には、しばしば遺伝子組み換え生物の使用が含まれます。例えば、ステアリドン酸を高いレベルで生産するように遺伝子組み換えされた大豆が開発されています。 欧州食品安全機関は、このような遺伝子組み換え大豆源を承認しています .

3. 化学反応解析

反応の種類: ステアリドン酸は、酸化、還元、置換などの様々な化学反応を起こします。

一般的な試薬と条件:

酸化: ステアリドン酸は、エイコサペンタエン酸を生成するために酸化することができます。

還元: 還元反応は、ステアリドン酸をより不飽和の少ない脂肪酸に変換することができます。

置換: 置換反応は、水素原子を他の官能基と置換することを含みます。

主要な生成物: これらの反応から生成される主要な生成物には、エイコサペンタエン酸などの他の長鎖多価不飽和脂肪酸が含まれます .

4. 科学研究への応用

ステアリドン酸は、幅広い科学研究用途を持っています。

化学: 他のオメガ3脂肪酸の合成のための前駆体として使用されます。

生物学: ステアリドン酸は、細胞プロセスにおける役割と、エイコサペンタエン酸への変換について研究されています。

医学: 研究によると、ステアリドン酸は赤血球と心臓組織におけるエイコサペンタエン酸の含有量を増やすことができ、心臓保護効果がある可能性があります.

化学反応の分析

Types of Reactions: Stearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to produce eicosapentaenoic acid.

Reduction: Reduction reactions can convert this compound to less unsaturated fatty acids.

Substitution: Substitution reactions can involve the replacement of hydrogen atoms with other functional groups.

Major Products: The major products formed from these reactions include eicosapentaenoic acid and other long-chain polyunsaturated fatty acids .

科学的研究の応用

Nutritional Applications

1. Omega-3 Fatty Acid Source

SDA serves as a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for human health. Research indicates that SDA can be more efficiently converted to EPA than alpha-linolenic acid (ALA), making it a valuable dietary source of omega-3 fatty acids. Studies have shown that diets enriched with SDA can significantly increase the omega-3 index in humans, which is associated with cardiovascular health benefits .

2. Dietary Supplements

SDA-rich oils, such as those derived from Echium seeds and ahiflower oil, are being developed as dietary supplements. These oils not only provide a sustainable source of omega-3 fatty acids but also enhance the bioavailability of EPA in the body. Clinical trials have demonstrated that SDA-enriched soybean oil increases erythrocyte EPA concentrations without adverse effects, suggesting its potential as a functional food ingredient .

Medical Applications

1. Neuroprotection

Recent studies have explored the neuroprotective effects of SDA against neurotoxicity induced by amyloid-beta (Aβ) in neuronal cells. SDA has been shown to mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's. The regulation of pro- and anti-apoptotic genes by SDA indicates its potential as a therapeutic agent for cognitive decline .

2. Cardiovascular Health

SDA's role in improving lipid profiles and reducing cardiovascular disease risk markers has been well-documented. It has been found to lower triglyceride levels and improve overall heart health when included in the diet. The conversion of SDA to EPA contributes to these cardiovascular benefits, making it an essential component of heart-healthy diets .

Agricultural Applications

1. Crop Development

The cultivation of SDA-rich plants, such as Buglossoides arvensis, is being investigated for their potential to provide sustainable sources of omega-3 fatty acids. Research into the biosynthesis of SDA in these crops aims to enhance their oil content and improve agricultural yield, contributing to food security and nutritional health .

Summary Table of Applications

作用機序

ステアリドン酸は、主にエイコサペンタエン酸への変換によって効果を発揮します。この変換には、デルタ6デサチュラーゼなどの酵素が触媒する、一連の脱飽和および伸長反応が含まれます。生成されたエイコサペンタエン酸は、細胞膜に組み込まれ、膜の流動性と機能に影響を与えます。 さらに、エイコサペンタエン酸は、抗炎症作用や心臓保護作用を持つ生体活性脂質メディエーターに変換することができます .

類似の化合物:

α-リノレン酸: ステアリドン酸の前駆体であり、亜麻仁油やチアシードに含まれています。

γ-リノレン酸: 別のオメガ3脂肪酸であり、月見草油やボラージ油に含まれています。

エイコサペンタエン酸: 長鎖オメガ3脂肪酸であり、魚油に含まれています。

比較: ステアリドン酸は、ヒトの体内でエイコサペンタエン酸に効率的に変換できる点で独特であり、植物由来のオメガ3脂肪酸の貴重な供給源となっています。 エイコサペンタエン酸への変換率が低いα-リノレン酸とは異なり、ステアリドン酸は組織内のエイコサペンタエン酸のレベルを大幅に上昇させることができます .

類似化合物との比較

Alpha-linolenic acid: A precursor to stearidonic acid, found in flaxseed and chia seeds.

Gamma-linolenic acid: Another omega-3 fatty acid, found in evening primrose oil and borage oil.

Eicosapentaenoic acid: A long-chain omega-3 fatty acid, found in fish oils.

Comparison: this compound is unique in its ability to be efficiently converted to eicosapentaenoic acid in the human body, making it a valuable plant-based source of omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate to eicosapentaenoic acid, this compound can significantly raise tissue levels of eicosapentaenoic acid .

生物活性

Stearidonic acid (SDA), an omega-3 fatty acid, has garnered attention for its potential health benefits, particularly in relation to cardiovascular health and inflammation. This article provides a comprehensive overview of the biological activity of SDA, including its metabolism, effects on biomarkers, and implications for dietary recommendations.

Overview of this compound

SDA (18:4n-3) is a polyunsaturated fatty acid (PUFA) that serves as a precursor to eicosapentaenoic acid (EPA). It is primarily found in certain plant oils, such as hemp seed oil and ahiflower oil. Unlike alpha-linolenic acid (ALA), another omega-3 fatty acid, SDA is more efficiently converted to EPA in the body, making it a valuable dietary component for increasing omega-3 levels without relying on fish sources.

Metabolism of this compound

The metabolism of SDA involves its conversion into longer-chain omega-3 fatty acids. Research indicates that SDA has a bioequivalence ratio of approximately 5:1 compared to EPA, meaning that 5 grams of SDA can yield about 1 gram of EPA in terms of biological effects . This conversion is crucial because EPA is associated with numerous health benefits, including anti-inflammatory effects and cardiovascular protection.

Table 1: Comparison of Omega-3 Fatty Acid Metabolism

| Fatty Acid | Source | Conversion Efficiency | Health Benefits |

|---|---|---|---|

| ALA | Flaxseed oil | Low | Cardiovascular health |

| SDA | Hemp seed oil | Moderate | Increases EPA levels |

| EPA | Fish oil | High | Anti-inflammatory, heart health |

Effects on Omega-3 Index

A randomized, double-blind clinical study involving 252 overweight participants assessed the impact of SDA-enriched soybean oil on the omega-3 index—a measure of erythrocyte EPA and DHA levels. After 12 weeks, participants consuming SDA showed significant increases in their omega-3 index compared to control groups . The results indicated that SDA-enriched soybean oil effectively raised erythrocyte EPA concentrations without adverse effects.

Case Study: Cardiovascular Health

In a nested case-control study within the Physicians' Health Study, researchers examined the association between red blood cell levels of SDA and the risk of coronary heart disease (CHD). Although the results suggested a slight increase in CHD risk with higher SDA levels, this was not statistically significant after adjusting for other risk factors . This highlights the need for further research to clarify the relationship between SDA intake and cardiovascular outcomes.

Biological Mechanisms

SDA exhibits various biological activities that contribute to its health benefits:

- Anti-inflammatory Properties : Similar to EPA, SDA can modulate inflammatory responses through its metabolites. It is involved in the synthesis of bioactive lipid mediators known as oxylipins, which play roles in inflammation regulation .

- Lipid Metabolism : Studies have shown that dietary intake of SDA influences lipid profiles by potentially lowering triglycerides and improving cholesterol levels . However, results have been mixed regarding its effectiveness compared to direct EPA supplementation.

Future Directions and Dietary Recommendations

Given its favorable conversion to EPA and potential health benefits, incorporating SDA-rich oils into diets may offer a sustainable alternative to fish-derived omega-3s. Future research should focus on long-term health impacts, optimal dosing strategies, and mechanisms underlying its biological effects.

特性

IUPAC Name |

(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBIWFOSCKQMA-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920493 | |

| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stearidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20290-75-9 | |

| Record name | Stearidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOROCTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。